molecular formula C10H8ClNO2S B14763789 Methyl 4-amino-7-chloro-1-benzothiophene-2-carboxylate

Methyl 4-amino-7-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B14763789
M. Wt: 241.69 g/mol
InChI Key: UHHNHSQPBSYEFM-UHFFFAOYSA-N
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Description

Methyl 4-amino-7-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-7-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-amino-7-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-7-chloro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and carboxylate groups makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 4-amino-7-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)8-4-5-7(12)3-2-6(11)9(5)15-8/h2-4H,12H2,1H3

InChI Key

UHHNHSQPBSYEFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2S1)Cl)N

Origin of Product

United States

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